2-Methylsulfanylpropanimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

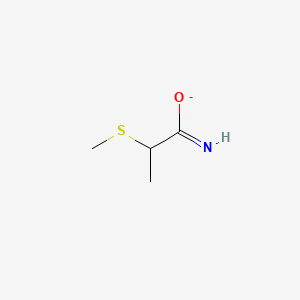

2-Methylsulfanylpropanimidate, also known as this compound, is a useful research compound. Its molecular formula is C4H8NOS- and its molecular weight is 118.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

2-Methylsulfanylpropanimidate is characterized by the presence of a methyl group attached to a sulfur atom, which is linked to a propanamide backbone. This structure provides it with distinctive reactivity and interaction capabilities with biological targets.

Medicinal Chemistry

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. For instance, compounds derived from similar structures showed IC50 values ranging from 1.9 to 7.52 µg/mL, indicating their potential as anticancer agents .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as urease and cyclooxygenase-2 (COX-2). Conjugates formed with other pharmacologically active molecules have shown competitive inhibition, with IC50 values indicating strong activity against these enzymes .

Biological Studies

- Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, modulating their activity, which can lead to therapeutic effects. For example, molecular docking studies have predicted stable interactions between the compound and its biological targets, suggesting a basis for its pharmacological effects .

- Antioxidant Properties : Some derivatives have demonstrated antioxidant activities by scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases .

Industrial Applications

- Synthesis of Specialty Chemicals : The unique functional groups in this compound make it a valuable building block in the synthesis of more complex molecules used in various industrial applications. Its reactivity can be harnessed in the production of specialty chemicals and materials.

Case Study 1: Anticancer Compound Development

A series of compounds derived from this compound were synthesized and tested for their anticancer properties. The results indicated that several derivatives exhibited potent cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values lower than those of established chemotherapeutics. This suggests that further development could yield effective new treatments for cancer .

Case Study 2: Enzyme Inhibition Research

Research focused on the enzyme inhibitory potential of this compound derivatives showed promising results against urease and COX-2 enzymes. One study reported that a conjugate exhibited an IC50 value comparable to reference drugs like celecoxib, highlighting its potential utility in treating inflammatory conditions .

Properties

Molecular Formula |

C4H8NOS- |

|---|---|

Molecular Weight |

118.18 g/mol |

IUPAC Name |

2-methylsulfanylpropanimidate |

InChI |

InChI=1S/C4H9NOS/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/p-1 |

InChI Key |

PBQKWXUCMGTHNU-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=N)[O-])SC |

Synonyms |

methyl(methylthio)acetimidate methyl(methylthio)acetimidate hydrochloride MMTA.HCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.